2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetamide with a cyclohexyl-substituted pyrrolidinone. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which are obtained by the reaction of chloroacetamide with γ-aminobutyric acid potassium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the chloro group.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the pyrrolidinone ring.
Reducing Agents: Such as sodium borohydride, can reduce the carbonyl group in the pyrrolidinone ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Oxidation Products: Oxidized derivatives of the pyrrolidinone ring.
Reduction Products: Reduced forms of the pyrrolidinone ring, potentially leading to alcohols or amines.
Scientific Research Applications
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to its structural similarity to known bioactive compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrrolidinone derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with various enzymes and receptors, potentially modulating their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: A structurally similar compound with a pyrrolidinone ring but lacking the cyclohexyl substitution.
N-(2-Oxopyrrolidin-1-yl)acetamide: Another related compound with similar chemical properties.
Uniqueness
2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-8-11(16)14-10-6-7-15(12(10)17)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWNRPXSEFQPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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